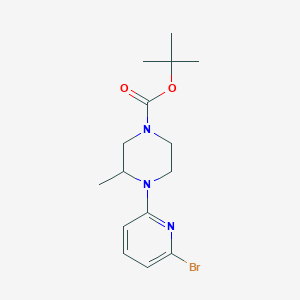![molecular formula C21H14F3N3S B2655088 N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688356-02-7](/img/structure/B2655088.png)
N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine, also known as DFBQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFBQ belongs to the class of quinazoline derivatives, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Imaging and Sensing Technologies
Quinazolin-4-amine derivatives have been explored for their utility in imaging technologies, such as positron emission tomography (PET). For example, [11C]gefitinib, a derivative synthesized for imaging epidermal growth factor receptor tyrosine kinase (EGFR-TK) with PET, demonstrates the potential of quinazolin-4-amines in diagnostic imaging (Holt et al., 2006). Additionally, fluorescent sensors based on quinazolin-4-amine derivatives for the detection of amine vapors highlight the utility of these compounds in environmental monitoring and food safety applications (Gao et al., 2016).
Synthesis and Biological Activity
Quinazolin-4-amine derivatives have been synthesized for various biological activities, including antimicrobial and anticancer properties. For instance, new fluorine-containing derivatives of 4-anilino-2-(methylsulfanyl)quinazolines showed in vitro tuberculostatic activity, demonstrating the potential for developing new antimicrobial agents from this class of compounds (Nosova et al., 2021). Another study focused on the synthesis and antiviral activity of fluorine-containing 4-arylaminoquinazolines, suggesting their potential in antiviral drug development (Lipunova et al., 2012).
Antibacterial and Anticancer Potential
Research on quinazolin-4-amine derivatives has also shown promise in the development of antibacterial and anticancer agents. Synthesis and characterization of new compounds within this class have led to findings of significant antibacterial activity (Appani et al., 2016), as well as the identification of derivatives with potential anticancer activity (Reddy et al., 2015).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3S/c22-14-5-3-4-13(10-14)12-28-21-26-19-7-2-1-6-16(19)20(27-21)25-15-8-9-17(23)18(24)11-15/h1-11H,12H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEKSBQNDBQRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)F)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2655010.png)
![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylthiazole-5-carboxamide](/img/structure/B2655011.png)

![4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655016.png)
![ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2655018.png)
![N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B2655020.png)
![3-(2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B2655021.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2655023.png)
![{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2655024.png)
![2-(3,4-dimethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655026.png)
![N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B2655028.png)